molecular formula C22H22BrN3O B11302380 4-Benzyl-1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine

4-Benzyl-1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine

Cat. No.: B11302380
M. Wt: 424.3 g/mol
InChI Key: GDYFHEYIHBQGOF-UHFFFAOYSA-N
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Description

4-Benzyl-1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine is a complex organic compound that features a piperidine ring, a pyrazole ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through a cyclization reaction involving hydrazine and a 1,3-diketone. The piperidine ring can be introduced via a nucleophilic substitution reaction. The bromophenyl group is often added through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Benzyl-1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromophenyl group can enhance the compound’s binding affinity to its target, while the pyrazole ring may contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole and piperidine rings, along with the bromophenyl group, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C22H22BrN3O

Molecular Weight

424.3 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[3-(4-bromophenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C22H22BrN3O/c23-19-8-6-18(7-9-19)20-15-21(25-24-20)22(27)26-12-10-17(11-13-26)14-16-4-2-1-3-5-16/h1-9,15,17H,10-14H2,(H,24,25)

InChI Key

GDYFHEYIHBQGOF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br

Origin of Product

United States

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